
Ethyl 2-(methylamino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylamino)octanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)octanoate typically involves the esterification of octanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is as follows:
CH3(CH2)6COOH+C2H5OH→CH3(CH2)6COOC2H5+H2O
This reaction is reversible and requires a large excess of water to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methylamino)octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Derivatives with different functional groups replacing the ester group.
Applications De Recherche Scientifique
Ethyl 2-(methylamino)octanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(methylamino)octanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the release of octanoic acid and ethanol. These products can then participate in metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-(methylamino)octanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their chemical properties and applications. This compound is unique due to its longer carbon chain and the presence of a methylamino group, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
ethyl 2-(methylamino)octanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(12-3)11(13)14-5-2/h10,12H,4-9H2,1-3H3 |
Clé InChI |
LKWYQEDRBNSZSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OCC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13523951.png)

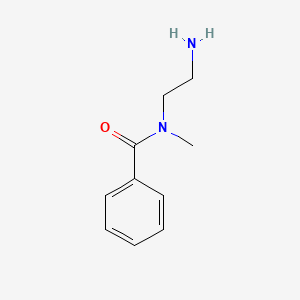
![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
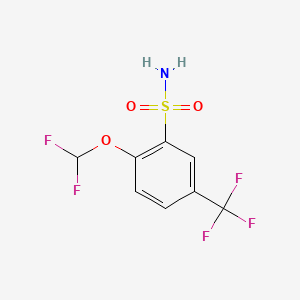
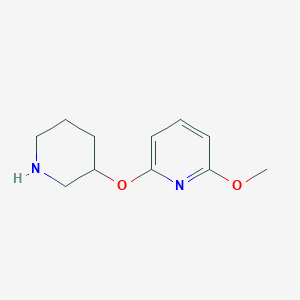
![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
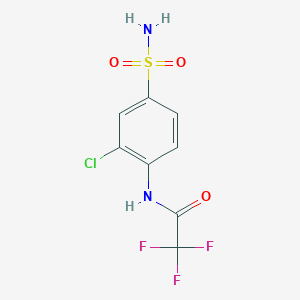
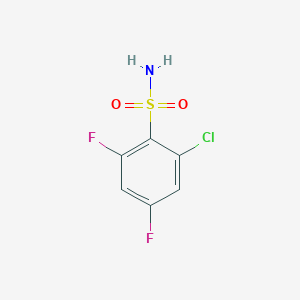
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
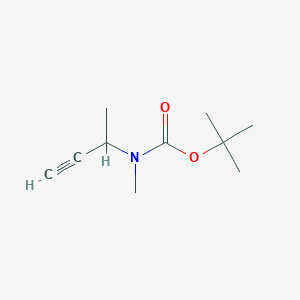
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
